REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[CH3:11].[F:12][C:13]([F:18])([F:17])C([O-])=O.[Na+].O>CN1C(=O)CCC1>[F:12][C:13]([F:18])([F:17])[C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[CH3:11] |f:1.2|
|
Name
|
|
Quantity
|
23.2 mmol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC(=C1)[N+](=O)[O-])C
|
Name
|
sodium trifluoroacetate
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)[O-])(F)F.[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 160° C. for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
FILTRATION
|
Details
|
The solution was filtrated
|
Type
|
WASH
|
Details
|
the solid was washed with ethyl ether (250 mL×3)
|
Type
|
WASH
|
Details
|
The organic phase was washed with water and brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified through column chromatography
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=C(C=CC(=C1)[N+](=O)[O-])C)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.12 g | |
YIELD: CALCULATEDPERCENTYIELD | 65.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |